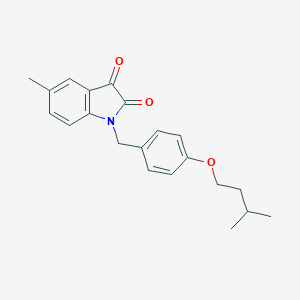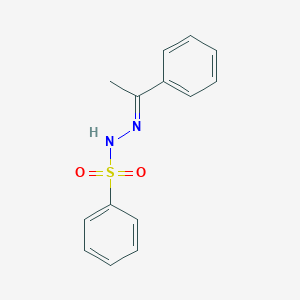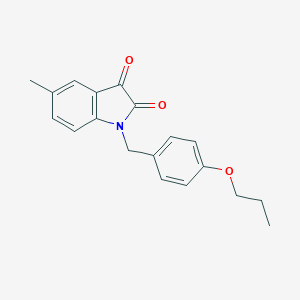
5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione is a chemical compound with the molecular formula C19H19NO3 . It has an average mass of 309.359 Da and a monoisotopic mass of 309.136505 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 19 hydrogen atoms, and 3 oxygen atoms . For a more detailed analysis, you may want to refer to a specialized database or resource.Applications De Recherche Scientifique
Structural Analysis and Molecular Interactions
A study focused on determining the molecular structure and isomers of similar indole-dione compounds. This research has implications for understanding the structural features and molecular interactions of 5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione. The use of NMR spectroscopy and X-ray single crystal diffraction analysis in this study is critical for elucidating the structural details of such compounds (Karalı, 2021).
Potential Anticancer Properties
A series of novel substituted indole derivatives, similar to the this compound, have been evaluated for their potential as anticancer agents. These compounds showed significant cytotoxicity against various human tumor cell lines, indicating the potential of this compound in cancer research (Penthala, Reddy, & Crooks, 2011).
Inhibition of Carbonic Anhydrases
Compounds structurally similar to this compound have been investigated for their ability to inhibit human carbonic anhydrases, enzymes involved in various physiological processes. The inhibitory effects of these compounds could have significant implications in the treatment of diseases where carbonic anhydrases play a key role (Eraslan-Elma, Akdemir, Berrino, Bozdağ, Supuran, & Karalı, 2022).
Antimicrobial and Antifungal Activities
Derivatives of indole-diones, similar to this compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies suggest potential applications of such compounds in treating microbial and fungal infections (Ramadan, Rasheed, & El Ashry, 2019).
Antituberculosis Activity
Research on indole-dione derivatives has shown promising antituberculosis activity, which could be relevant for the development of new treatments for tuberculosis. This highlights the potential therapeutic applications of this compound in infectious diseases (Güzel, Karalı, & Salman, 2008).
Quantitative Structure-Activity Relationships (QSAR)
A QSAR study of similar compounds provides insights into the relationships between molecular structure and biological activity. This type of research is crucial for understanding how the structure of this compound might influence its biological properties (Shahlaei, Fassihi, & Nezami, 2009).
Propriétés
IUPAC Name |
5-methyl-1-[(4-propoxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-10-23-15-7-5-14(6-8-15)12-20-17-9-4-13(2)11-16(17)18(21)19(20)22/h4-9,11H,3,10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPHDMBIGJWHND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

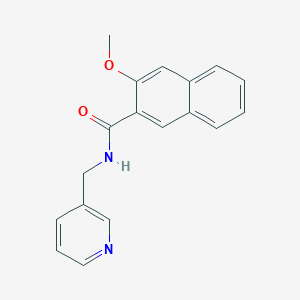

![(3,4-Dimethoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine](/img/structure/B366741.png)
![3-[(1-Benzylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B366742.png)


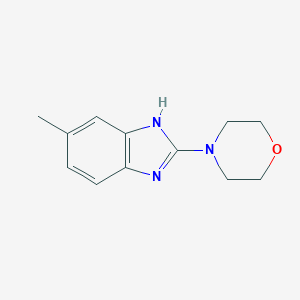
![[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B366751.png)

![Ethyl 4-{2-[(2-methoxyphenyl)carbamoyl]ethyl}piperazine-1-carboxylate](/img/structure/B366757.png)
![1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B366774.png)
![3-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B366779.png)
